molecular formula C17H30O B12710493 (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene CAS No. 93776-95-5

(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene

Cat. No.: B12710493
CAS No.: 93776-95-5
M. Wt: 250.4 g/mol
InChI Key: YRQLWHMKOYODHC-QZCUMHFISA-N
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Description

The compound (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene is a complex organic molecule with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core, which is further modified by an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene involves several steps. The starting materials typically include precursors that can form the octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core. The ethoxy group is introduced through an etherification reaction. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistency and efficiency. The reaction conditions are carefully monitored to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .

Medicine

The compound is explored for its potential medicinal properties. Its derivatives are tested for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique structure contributes to the development of new aromatic compounds.

Mechanism of Action

The mechanism of action of (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R-(3alpha,3abeta,6alpha,7beta,8aalpha))-6-Ethoxyoctahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene apart is its unique combination of the octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene core and the ethoxy group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

93776-95-5

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

(1S,2R,5S,7R,8R)-8-ethoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane

InChI

InChI=1S/C17H30O/c1-6-18-16(5)9-10-17-11-14(16)15(3,4)13(17)8-7-12(17)2/h12-14H,6-11H2,1-5H3/t12-,13+,14-,16-,17+/m1/s1

InChI Key

YRQLWHMKOYODHC-QZCUMHFISA-N

Isomeric SMILES

CCO[C@@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C

Canonical SMILES

CCOC1(CCC23CC1C(C2CCC3C)(C)C)C

Origin of Product

United States

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